Doronine
Overview
Description
Doronine is a natural product from Emilia sonchifolia . It is a pyrrolizidine alkaloid that was isolated from the aerial parts of Emilia sonchifolia .
Synthesis Analysis
A molecular docking analysis of doronine derivatives with human COX-2 has been conducted . The study reported the molecular docking, pharmacophore, ADMET, and molecular properties analysis data of doronine and its similar compounds .Molecular Structure Analysis
The molecular docking analysis of doronine derivatives with human COX-2 showed that COX-2 binds with doronine with optimal features for further consideration . This suggests that the molecular structure of doronine allows it to bind effectively with COX-2 .Scientific Research Applications
Application in Inflammation Research
- Specific Scientific Field: Biotechnology and Pharmacology
- Summary of the Application: Doronine, a pyrrolizidine alkaloid, is a molecular constituent of Emilia sonchifolia, an herbal alternative to known drugs in the prophylaxis of inflammation . It has been studied for its potential as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation .
- Methods of Application or Experimental Procedures: The research involved molecular docking analysis of Doronine and its derivatives with human COX-2 . This involves using computational methods to predict how Doronine might physically interact with COX-2 at the molecular level .
- Results or Outcomes: The docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data showed that COX-2 binds with Doronine with optimal features for further consideration . This suggests that Doronine could potentially be developed into a novel inhibitor for COX-2 .
properties
IUPAC Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSISYREBBIAL-WULQOTFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |
CAS RN |
60367-00-2 | |
Record name | Doronine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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